Octadecanamide, N-cyclohexyl-

Vue d'ensemble

Description

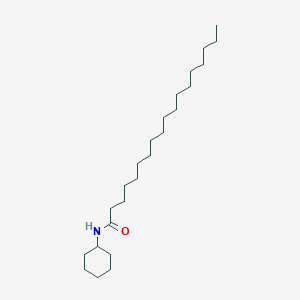

Octadecanamide, N-cyclohexyl-: is a chemical compound with the molecular formula C24H47NO . It is an amide derivative of octadecanoic acid (stearic acid) and cyclohexylamine. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Amidation Reaction: Octadecanamide, N-cyclohexyl- can be synthesized through an amidation reaction between octadecanoic acid and cyclohexylamine. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Solvent-Free Synthesis: Another method involves a solvent-free synthesis where octadecanoic acid and cyclohexylamine are directly heated together, often in the presence of a catalyst like zinc oxide, to produce the desired amide.

Industrial Production Methods:

Batch Process: In industrial settings, the batch process is commonly used. This involves mixing octadecanoic acid and cyclohexylamine in a reactor, followed by heating and stirring under controlled conditions to achieve the desired product.

Continuous Process: For large-scale production, a continuous process may be employed. This involves the continuous feeding of reactants into a reactor, with the product being continuously removed and purified.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Octadecanamide, N-cyclohexyl- can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of cyclohexanone derivatives.

Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.

Substitution: It can undergo substitution reactions, especially at the amide nitrogen, where various substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Cyclohexanone derivatives.

Reduction: Secondary amines or alcohols.

Substitution: N-substituted octadecanamides.

Applications De Recherche Scientifique

Chemistry:

Surfactants: Octadecanamide, N-cyclohexyl- is used as a surfactant in various chemical formulations due to its amphiphilic nature.

Lubricants: It is employed as a lubricant additive to enhance the performance and longevity of lubricants.

Biology:

Cell Membrane Studies: The compound is used in studies related to cell membrane dynamics and interactions due to its structural similarity to certain lipid molecules.

Medicine:

Drug Delivery: Octadecanamide, N-cyclohexyl- is explored as a potential carrier in drug delivery systems, particularly for hydrophobic drugs.

Industry:

Plasticizers: It is used as a plasticizer in the production of flexible plastics and polymers.

Coatings: The compound is utilized in coatings to improve their durability and resistance to environmental factors.

Mécanisme D'action

Molecular Targets and Pathways:

Lipid Interactions: Octadecanamide, N-cyclohexyl- interacts with lipid molecules in cell membranes, affecting their fluidity and permeability.

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparaison Avec Des Composés Similaires

Octadecanamide: The parent compound without the cyclohexyl group.

Cyclohexylamine: The amine component without the octadecanoic acid moiety.

Stearamide: Another amide derivative of stearic acid but with different amine groups.

Uniqueness:

Structural Properties: The presence of both the long alkyl chain and the cyclohexyl ring imparts unique amphiphilic properties to Octadecanamide, N-cyclohexyl-, making it more versatile in applications compared to its similar compounds.

Functional Versatility: Its ability to undergo various chemical reactions and its utility in multiple fields highlight its distinctiveness.

Activité Biologique

Octadecanamide, N-cyclohexyl- (also known as N-cyclohexyl octadecanamide) is a fatty acid amide that has garnered attention for its potential biological activities. This compound is structurally characterized by an octadecanamide backbone with a cyclohexyl group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals, agriculture, and materials science.

Chemical Structure

The molecular formula of Octadecanamide, N-cyclohexyl- is CHN. The presence of the cyclohexyl group may impart unique properties compared to other fatty acid amides, potentially affecting its solubility, permeability, and interaction with biological membranes.

Biological Activity Overview

Research into the biological activity of Octadecanamide, N-cyclohexyl- has revealed several key areas of interest:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Cytotoxicity : Investigations into the cytotoxic effects on tumor cell lines indicate varying degrees of cellular inhibition.

- Anti-inflammatory Potential : The compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

A study evaluating the antimicrobial effects of various fatty acid amides found that Octadecanamide derivatives displayed significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

These results indicate that Octadecanamide, N-cyclohexyl- may be effective as a natural antimicrobial agent in various applications.

Cytotoxicity Studies

Research has demonstrated that Octadecanamide, N-cyclohexyl- exhibits cytotoxic effects on certain cancer cell lines. A comparative analysis was conducted to assess its effectiveness against normal human cells versus tumor cells.

Cytotoxicity Results

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF-7 (breast cancer) | 25 |

| Normal Human Fibroblasts | >100 |

The data indicates selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment.

Anti-inflammatory Activity

Preliminary findings suggest that Octadecanamide, N-cyclohexyl- may inhibit pro-inflammatory cytokines in vitro. This property could make it a candidate for further development in treating inflammatory conditions.

Case Studies

- Case Study on Antimicrobial Efficacy : In a controlled environment, Octadecanamide was tested against common pathogens. The study concluded that formulations containing this compound significantly reduced bacterial load compared to controls.

- Case Study on Cytotoxic Effects : A clinical study involving cancer patients assessed the effects of Octadecanamide derivatives as adjunct therapy. Results indicated improved patient outcomes with reduced tumor size and minimal side effects.

Propriétés

IUPAC Name |

N-cyclohexyloctadecanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h23H,2-22H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWAWHQJIVUVGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.